molecular formula C24H27N7O2 B2514442 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1172231-40-1

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

Cat. No. B2514442
M. Wt: 445.527
InChI Key: VKTCJASCEXWBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of dichloro-C6-thiomethyl substituted starting derivatives with an excess of 4-chloroaniline in absolute ethanol under reflux .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-inflammatory potentials. These compounds, including structures similar to the one , have been synthesized to target specific cancer cell lines and inflammation pathways, demonstrating significant cytotoxicity against cancer cells and inhibitory effects on inflammation markers.

  • For example, a study conducted by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have focused on the development of pyrazolopyrimidines and related compounds for their antimicrobial efficacy. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents.

  • In this context, Bondock et al. (2008) utilized key intermediates for the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating significant antimicrobial activities (Bondock et al., 2008).

Insecticidal and Antibacterial Potential

Research on pyrimidine linked pyrazole heterocyclics has also been conducted, showcasing the synthesis of these compounds and their evaluation for insecticidal and antibacterial potential. This line of research adds another dimension to the utility of such compounds in biological applications.

  • For instance, a study by Deohate and Palaspagar (2020) synthesized and evaluated pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial activities, contributing to the development of novel bioactive compounds (Deohate & Palaspagar, 2020).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the synthesis of new derivatives with potential therapeutic effects. For example, key intermediates for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib have been described .

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-14-9-10-18(11-15(14)2)30-21-19(13-25-30)23(33)28-24(27-21)31-20(12-16(3)29-31)26-22(32)17-7-5-4-6-8-17/h9-13,17H,4-8H2,1-3H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTCJASCEXWBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

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